molecular formula C14H19NO2 B4934803 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide

2-acetyl-3-methyl-N-(4-methylphenyl)butanamide

Cat. No.: B4934803
M. Wt: 233.31 g/mol
InChI Key: KAURRZCGULMSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-methyl-N-(4-methylphenyl)butanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. Despite its illicit use, AM-2201 has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

2-acetyl-3-methyl-N-(4-methylphenyl)butanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body and are responsible for a wide range of physiological processes, including pain perception, inflammation, and mood regulation. When this compound binds to these receptors, it activates them, leading to the psychoactive effects associated with marijuana use.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects due to its interaction with the cannabinoid receptors. It has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and anxiolytic effects. It can also cause changes in heart rate and blood pressure, as well as impairments in memory and cognition.

Advantages and Limitations for Lab Experiments

2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, its psychoactive effects can make it difficult to interpret the results of experiments involving this compound.

Future Directions

Despite its potential therapeutic applications, the illicit status of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has limited its use in scientific research. However, there is still much to be learned about the cannabinoid receptors and their role in physiological processes. Future research could focus on developing safer and more effective synthetic cannabinoids for use in therapeutic applications. Additionally, research could focus on developing new methods for synthesizing this compound and other synthetic cannabinoids, making them more accessible for scientific research.

Synthesis Methods

The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide involves the reaction of 3-methylbutanoic anhydride with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.

Scientific Research Applications

2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-acetyl-3-methyl-N-(4-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9(2)13(11(4)16)14(17)15-12-7-5-10(3)6-8-12/h5-9,13H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAURRZCGULMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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